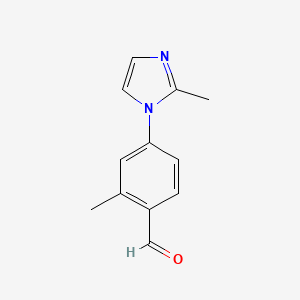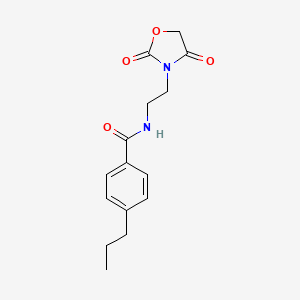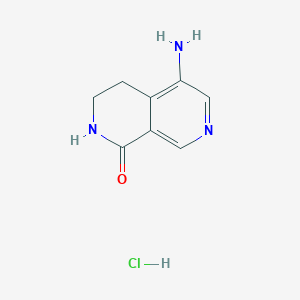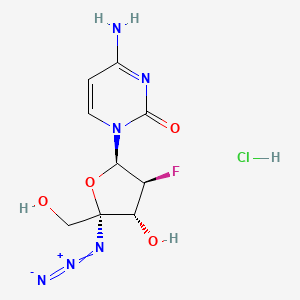![molecular formula C18H13F3N2O B2717810 (E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 358320-52-2](/img/structure/B2717810.png)
(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide” is a type of organic compound known as an anilide . Anilides are organic compounds containing an amide group -CONH2 where the nitrogen atom is attached to an aryl group . The molecule also contains a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms and a benzyl group, which is a substituent or a moiety consisting of a phenyl group (C6H5) attached to a methyl group (-CH3), attached to the nitrogen atom .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an amine with an acyl chloride or an ester. The specific synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzyl group, the trifluoromethyl group, and the amide group. The presence of these groups would influence the physical and chemical properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by the functional groups present in the molecule. For example, the amide group could undergo hydrolysis in the presence of an acid or a base to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and its ability to cross biological membranes .Aplicaciones Científicas De Investigación
Inhibitors of Bruton's Tyrosine Kinase (BTK)
Compounds similar to "(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide" have been studied for their potential as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B cell development. Ghosh et al. (2000) explored three leflunomide metabolite analogs that exhibit potent BTK inhibition. These compounds share a conjugated pi-system ensuring planarity, which is critical for their bioactivity (Ghosh, Jennissen, Zheng, & Uckun, 2000).
Stereoselective Synthesis
The stereoselective synthesis of complex molecules is a critical aspect of drug development. Ishibashi et al. (1999) described a radical cascade approach to synthesize benzo[a]quinolizidines, starting from enamides. This work highlights the utility of similar structures in constructing complex nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals (Ishibashi, Inomata, Ohba, & Ikeda, 1999).
Polymer Science
In the realm of polymer science, Yokozawa et al. (2002) demonstrated the chain-growth polycondensation of phenyl 4-(4-octyloxybenzylamino)benzoate to synthesize well-defined aromatic polyamides. This research underscores the importance of amide-functionalized monomers in producing polymers with low polydispersity, which has implications for materials science and engineering (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Anticonvulsant Activity
Mussoi et al. (1996) explored the synthesis and anticonvulsant activity of benzamides, including compounds structurally related to "(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide". Their findings indicate that modifications to the benzamide structure can yield compounds with significant anticonvulsant properties, highlighting the therapeutic potential of such molecules (Mussoi, Boswell, Mehta, Soroko, & Burchall, 1996).
Fluoride Anion Sensing
The ability to detect fluoride anions in solutions is crucial for environmental monitoring. Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives that exhibited colorimetric sensing for fluoride anions. This work demonstrates the application of such compounds in developing sensors for environmental and health-related monitoring (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have antimicrobial activity against a variety of bacterial strains, including staphylococcus aureus and enterococcus faecalis .
Mode of Action
It’s known that similar compounds have antimicrobial activity, suggesting that they may interact with bacterial cells to inhibit their growth or survival .
Biochemical Pathways
Similar compounds have been shown to have antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in bacterial cells .
Result of Action
Similar compounds have been shown to have antimicrobial activity, suggesting that they may cause cellular damage or death in bacterial cells .
Action Environment
The efficacy of similar compounds has been tested in vitro, suggesting that they may be stable and effective in a variety of environments .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include exploring its potential uses in various fields such as pharmaceuticals, agrochemicals, and materials science . Further studies could also be conducted to fully understand its physical and chemical properties, as well as its safety and environmental impact .
Propiedades
IUPAC Name |
(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O/c19-18(20,21)16-8-4-7-14(10-16)9-15(11-22)17(24)23-12-13-5-2-1-3-6-13/h1-10H,12H2,(H,23,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCIBNVULGSWFC-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=CC=C2)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![6-isopropyl-N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2717731.png)
![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2717732.png)


![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2717738.png)
![2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide](/img/structure/B2717739.png)
![6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2717740.png)

![2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2717743.png)
![[4-(6-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2717745.png)
![(3-Fluoropyridin-4-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2717746.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2717747.png)
